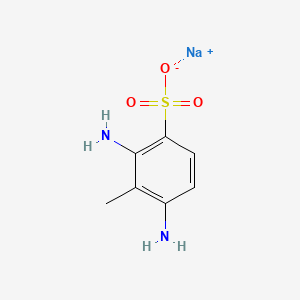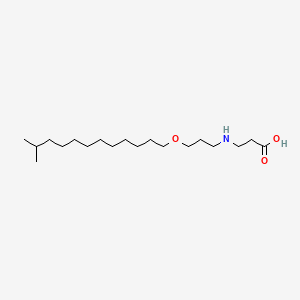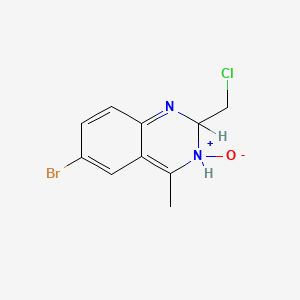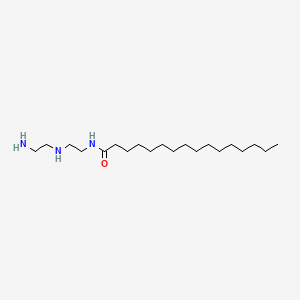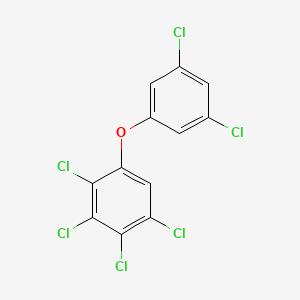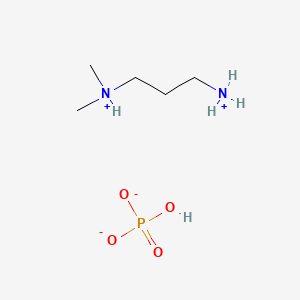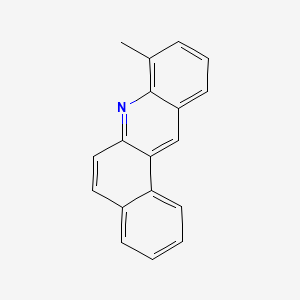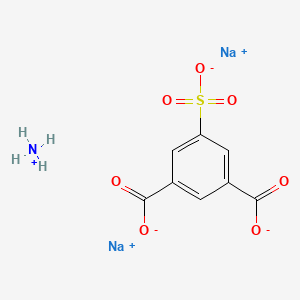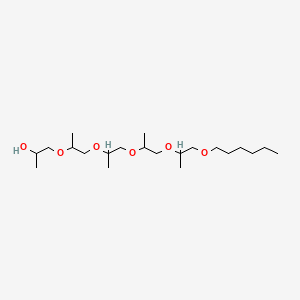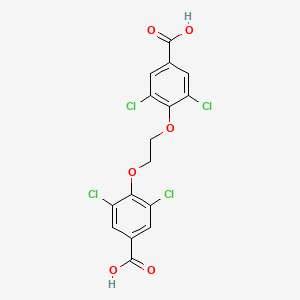
4,4'-(1,2-Ethanediylbis(oxy))bis(3,5-dichlorobenzoic) acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(1,2-Ethanediylbis(oxy))bis(3,5-dichlorobenzoic) acid is an organic compound with the molecular formula C16H10Cl4O6 It is a derivative of benzoic acid, characterized by the presence of two 3,5-dichlorobenzoic acid moieties connected via an ethylene glycol linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,2-Ethanediylbis(oxy))bis(3,5-dichlorobenzoic) acid typically involves the reaction of 3,5-dichlorobenzoic acid with ethylene glycol under acidic or basic conditions. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to improve the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(1,2-Ethanediylbis(oxy))bis(3,5-dichlorobenzoic) acid may involve continuous flow processes to ensure consistent quality and high throughput. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
4,4’-(1,2-Ethanediylbis(oxy))bis(3,5-dichlorobenzoic) acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
科学的研究の応用
4,4’-(1,2-Ethanediylbis(oxy))bis(3,5-dichlorobenzoic) acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 4,4’-(1,2-Ethanediylbis(oxy))bis(3,5-dichlorobenzoic) acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The pathways involved in its action may include signal transduction, metabolic regulation, and gene expression modulation.
類似化合物との比較
Similar Compounds
4,4’-(Ethane-1,2-diylbis(oxy))dibenzoic acid: Similar structure but lacks the chlorine atoms.
Butanoic acid, 2-ethyl-, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester: Different functional groups and applications.
Ethanol, 2,2’-[1,2-ethanediylbis(oxy)]bis-, diacetate: Different ester linkages and uses.
Uniqueness
4,4’-(1,2-Ethanediylbis(oxy))bis(3,5-dichlorobenzoic) acid is unique due to the presence of chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The ethylene glycol linker also imparts flexibility to the molecule, allowing it to adopt various conformations and interact with different molecular targets.
特性
CAS番号 |
69489-72-1 |
|---|---|
分子式 |
C16H10Cl4O6 |
分子量 |
440.1 g/mol |
IUPAC名 |
4-[2-(4-carboxy-2,6-dichlorophenoxy)ethoxy]-3,5-dichlorobenzoic acid |
InChI |
InChI=1S/C16H10Cl4O6/c17-9-3-7(15(21)22)4-10(18)13(9)25-1-2-26-14-11(19)5-8(16(23)24)6-12(14)20/h3-6H,1-2H2,(H,21,22)(H,23,24) |
InChIキー |
NDWFEBIZSZASBK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Cl)OCCOC2=C(C=C(C=C2Cl)C(=O)O)Cl)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



